molecular formula C15H21N3O4S B2588366 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 2034587-03-4

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2588366
CAS RN: 2034587-03-4
M. Wt: 339.41
InChI Key: CEFZRJVBDHPEBM-UHFFFAOYSA-N
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Description

“N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2,5-dimethoxybenzenesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to an ethylamine group, which is in turn attached to a 2,5-dimethoxybenzenesulfonamide group . The exact 3D structure would need to be determined by techniques such as X-ray crystallography .


Chemical Reactions Analysis

As an organic compound containing a pyrazole ring, this compound could potentially undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, properties such as solubility, melting point, boiling point, and stability would need to be determined experimentally .

Scientific Research Applications

Synthesis and Characterization

Novel sulfonamide derivatives, including celecoxib derivatives, have been synthesized and characterized for potential applications in medicinal chemistry. These compounds have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The synthesis involves novel methodologies, offering a foundation for developing therapeutic agents with minimal tissue damage compared to existing treatments (Küçükgüzel et al., 2013).

Antimicrobial and Antifungal Activities

Research into pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has revealed significant antimicrobial and antifungal activities. These compounds have shown efficacy against various bacteria and fungi, highlighting their potential as new antimicrobial agents (Hassan, 2013).

Anticancer Properties

Several sulfonamide derivatives have been synthesized and tested for their anticancer properties. These studies have identified compounds with promising anticancer activities, offering new avenues for cancer treatment research. The exploration of these compounds includes the evaluation of their ability to bind to DNA, induce apoptosis, and act as potential radiosensitizers, furthering our understanding of their mechanisms of action in cancer therapy (Ghorab et al., 2015).

Photocatalytic Applications

The study of bis(3,5-dimethylpyrazol-1-yl)acetate derivatives, when bound to titania and complexed to molybdenum dioxido, has provided insights into their use as bidentate N,N'-ligands in photocatalytic applications. These complexes have shown significant oxygen atom transfer capabilities, highlighting their potential in photocatalytic arylalkane oxidation processes (Castellanos et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental studies. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11-9-12(17-18(11)2)7-8-16-23(19,20)15-10-13(21-3)5-6-14(15)22-4/h5-6,9-10,16H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFZRJVBDHPEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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